Human Histatin 8

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S1887424
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Human Histatin 8

Product Name

Human Histatin 8

Human Histatin 8 is a member of the histatin family of antimicrobial peptides found in human saliva. It is characterized by its high content of histidine residues, which contribute to its positive charge and functional properties. The amino acid sequence of Human Histatin 8 is KFHEKHHSHRGY, consisting of 12 amino acids. This peptide plays a crucial role in the innate immune response, particularly in oral health, by providing antifungal and antibacterial activities. Histatins are primarily secreted by the salivary glands, particularly the parotid and submandibular glands, and are involved in maintaining oral homeostasis and forming protective pellicles on teeth .

, particularly those involving metal ions. Its N-terminal region has a high affinity for binding copper and nickel ions, which facilitates the generation of reactive oxygen species. This process can lead to oxidative stress in microbial cells, contributing to their death. The binding of metal ions also enhances the peptide's antimicrobial activity by disrupting microbial membranes and inhibiting essential cellular functions .

Key Reactions

  • Metal Ion Binding: Histatin 8 binds to divalent metal ions (Cu²⁺, Ni²⁺), leading to:
    • Formation of reactive oxygen species.
    • Disruption of microbial cell membranes.
  • Antioxidant Activity: Histatin 8 exhibits antioxidant properties by scavenging free radicals generated during oxidative stress, thereby protecting host tissues from damage .

Human Histatin 8 exhibits significant biological activities:

  • Antimicrobial Properties: It is effective against various fungi, including Candida albicans, Candida glabrata, and Cryptococcus neoformans. The mechanism involves binding to fungal membranes, leading to membrane disruption and cell lysis .
  • Wound Healing: Histatin 8 promotes wound healing by facilitating cell migration and proliferation at injury sites. Its presence in saliva aids in maintaining oral tissue integrity .
  • Antioxidant Effects: By chelating metal ions and scavenging reactive oxygen species, Human Histatin 8 helps maintain oxidative balance in the oral cavity .

Human Histatin 8 is synthesized through post-translational modifications of larger precursor proteins derived from the HTN3 gene. The primary synthesis occurs in salivary glands, where it is secreted into saliva. The peptide can also be produced synthetically using solid-phase peptide synthesis techniques, allowing for the study of its properties and potential therapeutic applications .

Synthetic Approach

  • Solid-Phase Peptide Synthesis: This method allows for precise control over the sequence and modifications of histatin peptides.

Human Histatin 8 has several promising applications:

  • Dental Health Products: Due to its antimicrobial properties, it is explored for use in mouthwashes and toothpaste to prevent oral infections.
  • Wound Healing Agents: Its ability to promote tissue regeneration makes it a candidate for topical formulations aimed at enhancing wound healing.
  • Therapeutic Use in Oral Diseases: Given its antifungal activity, it may be beneficial in treating conditions like oral candidiasis .

Studies have demonstrated that Human Histatin 8 interacts with various microbial species and metal ions:

  • Microbial Interactions: Research shows that histatins disrupt the integrity of fungal membranes, leading to cell death. They also inhibit the growth of resistant strains of fungi by targeting potassium transporters within cells .
  • Metal Ion Interaction: Histatin 8's interaction with copper ions enhances its antimicrobial efficacy through oxidative mechanisms that damage microbial cells .

Human Histatin 8 shares similarities with other members of the histatin family but also possesses unique features that distinguish it:

Compound NameSequenceLength (Amino Acids)Unique Features
Human Histatin 1DSpHEKRHHGYRRKFHEKHHSHREFPFYGDYGSNYLYDN38Stronger antibacterial properties
Human Histatin 3DSHAKRHHGYKRKFHEKHHSHRGYRSNYLYDN32More potent against Candida species
Human Histatin 5DSHAKRHHGYKRKFHEKHHSHRGY24High reactivity with metals; significant antifungal activity
Human Histatin 2RKFHEKHHSHREFPFYGDYGSNYLYDN25Degradation product of histatin 1
Human Histatin 4KFHEKHHSHRGYRSNYLYDN24Intermediate product with similar functions

Uniqueness

Human Histatin 8 is notable for its shorter length compared to other histatins while still retaining significant antimicrobial activity. Its specific sequence allows for efficient binding with metal ions, enhancing its biological functions.

Primary Sequence and Amino Acid Composition

Human Histatin 8 exhibits a defined primary structure characterized by the amino acid sequence Lysine-Phenylalanine-Histidine-Glutamic acid-Lysine-Histidine-Histidine-Serine-Histidine-Arginine-Glycine-Tyrosine [1] [2] [3]. The single-letter code representation of this sequence is KFHEKHHSHRGY, encompassing a total molecular length of 12 amino acid residues [3] [4].

The molecular formula of Human Histatin 8 is C₇₀H₉₉N₂₅O₁₇, with a calculated molecular weight of 1562.7 Daltons [1] [5] [6]. The peptide demonstrates remarkable consistency in its molecular weight determination across multiple analytical methods, with values ranging from 1562.71 to 1562.73 Daltons [7] [6] [4].

Amino Acid Composition Analysis

The amino acid composition of Human Histatin 8 reveals distinctive structural characteristics that contribute to its biological functionality [8]. The peptide contains four histidine residues, representing 33.3% of the total amino acid content, which accounts for its classification within the histatin family [9]. This high histidine content is characteristic of histatin peptides and contributes significantly to their cationic nature and metal-binding properties [9].

Amino AcidFull NameCountPercentageChemical Category
HistidineHistidine433.3%Basic/Positively charged
LysineLysine216.7%Basic/Positively charged
PhenylalaninePhenylalanine18.3%Aromatic/Hydrophobic
Glutamic acidGlutamic acid18.3%Acidic/Negatively charged
SerineSerine18.3%Polar/Hydrophilic
ArginineArginine18.3%Basic/Positively charged
GlycineGlycine18.3%Nonpolar/Hydrophobic
TyrosineTyrosine18.3%Aromatic/Polar

The charge distribution analysis reveals that Human Histatin 8 possesses seven positively charged residues (58.3% of total composition) compared to one negatively charged residue (8.3%), resulting in a net positive charge of +6 at physiological pH [8]. This cationic nature is fundamental to its antimicrobial mechanism, facilitating interaction with negatively charged microbial membranes .

The peptide contains two aromatic residues (16.7%), consisting of one phenylalanine and one tyrosine residue, which contribute to its structural stability and potential membrane interactions . The hydrophilic character dominates the peptide composition, with 83.3% of residues classified as hydrophilic, while only 16.7% are hydrophobic [8].

Secondary and Tertiary Structural Dynamics

Human Histatin 8, similar to other histatin family members, exhibits significant conformational flexibility and lacks well-defined secondary structure in aqueous solutions [11] [12]. Nuclear magnetic resonance studies of related histatin peptides demonstrate that these molecules are conformationally mobile, adopting different structural arrangements depending on environmental conditions [11].

Conformational Behavior in Different Environments

The secondary structure content of histatin peptides varies substantially between aqueous and non-aqueous environments [11] [12]. In water at physiological pH, histatin peptides remain essentially unordered, displaying high conformational mobility as indicated by the absence of long-range nuclear Overhauser effects in nuclear magnetic resonance spectroscopy [11]. However, in the presence of membrane-mimicking environments or organic solvents such as trifluoroethanol, these peptides can adopt more structured conformations [11] [13].

Circular dichroism spectroscopy analysis of histatin 3, the parent molecule of Human Histatin 8, reveals no significant secondary structure in aqueous solutions but demonstrates increasing helical content in the presence of trifluoroethanol [11]. This solvent-induced structural transition suggests that histatin peptides possess inherent capacity for conformational adaptation when interacting with membrane environments [13].

Molecular Dynamics and Structural Flexibility

The conformational dynamics of histatin peptides have been characterized through molecular dynamics simulations and nuclear magnetic resonance spectroscopy [12] [14]. These studies reveal that histatin peptides primarily consist of turns and bends, with occasional short helical segments [12]. The His-Ser-His sequence motif, present in related histatin molecules, has been identified as a region capable of adopting helical conformation and contributing to metal-binding functionality [12].

The structural flexibility of histatin peptides appears to be functionally relevant, as it may facilitate their interaction with diverse molecular targets including microbial membranes and metal ions [15] [12]. This conformational adaptability is consistent with their role as antimicrobial agents that must interact with various cellular components.

Metal-Induced Structural Changes

Metal ion coordination significantly influences the structural properties of histatin peptides [16]. Zinc coordination has been demonstrated to induce structural rearrangements in histatin fragments, potentially affecting their secondary structure content and overall conformation [16]. The HEXXH motif present in histatin sequences represents a zinc-binding domain, and metal coordination at this site can result in loss of helical secondary structure [12].

Small-angle X-ray scattering spectroscopy has been employed to investigate metal-induced conformational changes in histatin peptides [16]. These studies provide evidence for zinc-mediated structural modifications that may be relevant to the biological activity of these peptides [16].

Post-Translational Modifications and Cleavage Pathways

Human Histatin 8 is generated through specific post-translational proteolytic processing pathways from its parent molecule, histatin 3 [8] [17] [18]. The formation of Human Histatin 8 occurs through enzymatic cleavage events that represent part of a complex degradation cascade affecting histatin proteins in the oral environment [17].

Parent Molecule and Cleavage Origin

Histatin 3, encoded by the HTN3 gene, serves as the precursor for multiple histatin fragments, including Human Histatin 8 [18]. The primary histatin 3 sequence is DSHAKRHHGYKRKFHEKHHSHRGYRSNYLYDN, from which Human Histatin 8 (KFHEKHHSHRGY) is derived through specific proteolytic cleavage [8] [17]. This cleavage pattern demonstrates the systematic processing of histatin 3 into functionally active fragments [17].

Proteolytic Cleavage Sites and Mechanisms

The generation of Human Histatin 8 involves cleavage at specific amino acid positions within the histatin 3 sequence [17]. Research has identified primary cleavage sites in histatin 3 at arginine-22, tyrosine-24, and arginine-25, which represent the most favorable targets for whole saliva enzymes [17]. These cleavage events occur early in the proteolytic cascade, with peptide pairs being generated through coordinated cleavage activities [17].

Cleavage SiteSequence ContextCleavage EfficiencyFragment Generated
Arginine-22HSHR↓HighPrimary cleavage
Tyrosine-24HRGY↓HighPrimary cleavage
Arginine-25RGYR↓HighestPrimary cleavage
Lysine-11Y/FXXK↓ModerateSecondary cleavage
Lysine-13Y/FXXK↓ModerateSecondary cleavage

The cleavage specificity demonstrates that whole saliva enzymes exhibit higher affinity for HRGY↓ and RGYR↓ sequences compared to the Y/FXXK↓ consensus sequence [17]. This preferential cleavage pattern explains the rapid generation of specific histatin fragments, including Human Histatin 8, in the oral environment [17].

Temporal Dynamics of Fragment Formation

The kinetics of histatin 3 proteolysis reveal distinct temporal patterns in fragment appearance and disappearance [17]. Primary cleavage products, including precursors to Human Histatin 8, exhibit peaking times of less than 20 hours during in vitro degradation studies [17]. The early appearance of these fragments indicates their formation through primary enzymatic cleavage events rather than secondary processing [17].

Enzymatic Specificity and Processing Environment

The proteolytic processing of histatin 3 to generate Human Histatin 8 occurs primarily in whole saliva supernatant, where specific protease activities target histatin substrates [19] [20]. The overall proteolytic efficiency follows the order histatin 5 > histatin 3 > histatin 1, with histatin 3 demonstrating intermediate susceptibility to enzymatic degradation [19].

Mathematical modeling predicts that histatin 3 levels in whole saliva stabilize at approximately 1.9 micromolar, representing 27% of glandular histatin 3 levels [19]. This reduction reflects the combined effects of proteolytic degradation, protein-protein interactions, and cellular binding processes that affect histatin availability in the oral environment [19].

The cleavage pathways generating Human Histatin 8 preserve essential functional domains while creating peptide fragments with maintained biological activity [17] [19]. The metal-binding, antifungal, and wound-healing domains remain largely unaffected by primary cleavage events, suggesting sustained functional activity of histatin fragments in the proteolytic environment of the oral cavity [17] [19].

Stability and Half-Life Considerations

Human Histatin 8, as a proteolytic fragment of histatin 3, demonstrates variable stability depending on the specific oral environment conditions [21] [22]. Studies of histatin fragment stability in whole saliva reveal rapid degradation kinetics, with half-life values for related histatin peptides ranging from minutes to hours depending on individual protease activity levels [22].

The proteolytic susceptibility of histatin fragments is influenced by their amino acid composition, particularly the high content of lysine and arginine residues that make these peptides extremely susceptible to tryptic-like digestion [20]. This rapid enzymatic processing represents an intrinsic biological property of the oral fluid environment and contributes to the dynamic equilibrium of antimicrobial peptide concentrations in saliva [20].

Human Histatin 8 represents a critical antimicrobial peptide in the innate immune defense system of the oral cavity. This 12-amino acid peptide with the sequence Lysine-Phenylalanine-Histidine-Glutamic acid-Lysine-Histidine-Histidine-Serine-Histidine-Arginine-Glycine-Tyrosine exhibits potent antifungal and antibacterial properties [2]. Understanding the comprehensive mechanisms underlying its biosynthesis and synthetic production is essential for advancing both fundamental research and therapeutic applications.

Biosynthetic Pathways and Precursor Processing

Genetic Foundation and Transcriptional Regulation

Human Histatin 8 biosynthesis originates from the HTN3 gene located on chromosome 4q13.3, which encodes the larger precursor protein Histatin 3 [3] [4]. The HTN3 gene comprises six exons, with exons 2-5 encoding the functional protein sequence [5]. Post-translational proteolytic processing of Histatin 3 gives rise to multiple smaller histatin peptides, including Histatin 8, through specific cleavage events [2] [6].

The transcriptional regulation of HTN3 gene expression demonstrates remarkable tissue specificity, with preferential activation in salivary gland cells [7]. A critical regulatory element, the HTN27 box, located approximately 2254 to 1748 base pairs upstream of the first exon, functions as a strong positive transcriptional element [7]. This regulatory sequence binds to a 100 kilodalton protein that is present in human salivary gland cells but absent in other cell types, indicating the specialized nature of histatin gene expression [7].

Cellular Biosynthesis and Processing Mechanisms

The biosynthetic pathway of Human Histatin 8 occurs primarily within the acinar cells of major salivary glands, including the parotid, submandibular, and sublingual glands [8] [9]. These specialized secretory cells demonstrate daily variations in histatin production, with submandibular and sublingual gland secretions containing approximately three-fold higher histatin concentrations compared to parotid secretions [9].

The precursor processing mechanism involves trypsin-like proteolytic cleavage of Histatin 3 at the Lysine11-Arginine12 peptide bond, generating Histatin 8 as a C-terminal fragment [2] [6]. This cleavage event occurs within the secretory granules or immediately upon secretion into the oral cavity, where various proteases present in whole saliva contribute to the histatin processing cascade [10].

Physiological Regulation and Secretion

Histatin 8 biosynthesis exhibits circadian rhythm variations, with peak concentrations observed at different times depending on the salivary gland source [9]. The parotid glands show maximum histatin secretion at midday, while submandibular and sublingual glands demonstrate peak production in the morning hours [9]. This temporal regulation suggests integration with broader physiological cycles that may optimize oral antimicrobial defense during periods of increased microbial challenge.

The secretion process involves regulated exocytosis from salivary acinar cells, with histatin peptides being co-secreted alongside other salivary proteins such as amylase [11]. Environmental factors including pH, ionic strength, and the presence of divalent cations influence both the processing efficiency and the stability of secreted histatin peptides [10] [12].

Table 1: Human Histatin 8 Biosynthetic Pathway Components

ComponentLocation/FunctionRegulatory Elements
HTN3 GeneChromosome 4q13.3, 6 exonsHTN27 box (-2254 to -1748 bp)
Primary TranscriptmRNA with alternative splicingTissue-specific transcription factors
Histatin 3 Precursor32 amino acid peptide (Histatin 3)Salivary gland cell preference
Post-translational ProcessingProteolytic cleavage at Lys11-Arg12Trypsin-like protease activity
Histatin 8 Product12 amino acid peptide (KFHEKHHSHRGY)pH and ionic strength dependent
Secretory PathwaySalivary gland acinar cells secretionCircadian rhythm variation

Synthetic Production Methods and Optimization Strategies

Solid Phase Peptide Synthesis Methodologies

Solid Phase Peptide Synthesis represents the predominant method for laboratory-scale production of Human Histatin 8 [13] [14]. The synthesis employs Fmoc-based chemistry on polymer resins, typically utilizing ChemMatrix or polystyrene-based supports with loading capacities ranging from 0.3 to 0.6 millimoles per gram [13] [15]. The synthesis proceeds from the C-terminus to the N-terminus, with each amino acid addition requiring deprotection, coupling, and washing cycles [14] [16].

Standard SPPS conditions for Human Histatin 8 involve amino acid concentrations of 0.2 Molar with HATU or HBTU coupling reagents [13] [15]. However, optimization studies demonstrate that increasing amino acid concentrations to 0.4-0.5 Molar significantly improves coupling efficiency, particularly for the multiple histidine residues present in the sequence [17]. The synthesis typically requires 4-8 hours for completion using conventional room temperature conditions [13].

Advanced Synthesis Technologies

Microwave-assisted peptide synthesis has emerged as a superior methodology for Human Histatin 8 production, offering significant advantages in both yield and synthesis time [18]. Microwave heating at 75-90°C reduces coupling times from 30-60 minutes to 5-15 minutes while maintaining or improving product quality [13] [18]. This technology achieves yields of 80-95% compared to 70-85% for conventional SPPS [18].

Flow chemistry approaches represent another advancement in histatin synthesis, providing enhanced control over reaction conditions and improved scalability [13]. Flow synthesizers enable precise reagent delivery and temperature control, resulting in crude purities averaging 63% for histatin peptides, with some sequences achieving higher purities [13]. The automated nature of flow synthesis reduces operator variability and enables consistent high-throughput production [13].

Recombinant Expression Systems

Recombinant production of Human Histatin 8 utilizes bacterial expression systems, primarily Escherichia coli strains engineered with appropriate expression vectors [19] [20]. The peptide is typically expressed as a fusion protein with glutathione S-transferase or other carrier proteins to facilitate purification and protect against proteolytic degradation [19]. Expression yields range from 60-75%, though final product purity may be lower due to the need for fusion protein cleavage and additional purification steps [20].

The recombinant approach offers advantages for large-scale production, with capabilities extending to kilogram quantities [20]. However, the multi-step process involving expression, cell lysis, fusion protein purification, proteolytic cleavage, and final peptide purification requires 24-48 hours compared to direct chemical synthesis [20].

Table 2: Synthetic Production Methods for Human Histatin 8

MethodTypical Yield (%)Synthesis TimePurity Range (%)Scale Capability
Solid Phase Peptide Synthesis (SPPS)70-854-8 hours85-95mg to g
Flow Chemistry Synthesis75-902-4 hours88-96mg to 100g
Microwave-Assisted SPPS80-951-3 hours90-98mg to kg
Recombinant Expression60-7524-48 hours80-90mg to kg
Batch Synthesis65-806-12 hours80-92mg to g

Process Optimization Strategies

Optimization of Human Histatin 8 synthesis requires careful attention to sequence-specific challenges, particularly the high histidine content that can lead to aggregation and reduced coupling efficiency [17] [21]. Double coupling strategies prove essential for histidine-rich sequences, with selective double coupling at all histidine positions improving yields by 8-15% [17] [22]. This approach involves performing two consecutive coupling reactions for each histidine residue to ensure complete conversion.

Temperature optimization represents another critical parameter, with elevated temperatures promoting faster and more complete reactions while potentially introducing side reactions [23]. Microwave heating protocols optimize this balance by using precise temperature control and shorter reaction times [18]. Material excess optimization involves determining the minimum reagent ratios required for complete coupling without waste, particularly important for large-scale production [23].

Resin selection and loading optimization significantly impact synthesis success. Higher loading resins (0.4-0.6 mmol/g) can improve yields but may increase aggregation risk [23]. ChemMatrix resins demonstrate superior performance for histidine-rich peptides due to their polyethylene glycol-based structure that reduces aggregation compared to polystyrene resins [13] [15].

Table 3: Synthesis Optimization Strategies for Human Histatin 8

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Amino Acid Concentration0.2 M0.4-0.5 M15-25%
Coupling ReagentHATU/HBTUHATU/Oxyma Pure10-20%
Reaction Temperature25°C75-90°C (microwave)20-35%
Coupling Time30-60 minutes5-15 minutes (microwave)Maintains quality, faster
Double Coupling StrategyProline positions onlyAll histidine positions8-15%
Resin Loading0.3-0.5 mmol/g0.4-0.6 mmol/g5-12%

Purification and Quality Control Protocols

Primary Purification Methodologies

Reversed-Phase High Performance Liquid Chromatography constitutes the gold standard for Human Histatin 8 purification, providing excellent resolution based on hydrophobic interactions [24] [25]. The purification typically employs C18 columns with acetonitrile-water gradients containing 0.1% trifluoroacetic acid as an ion-pairing agent [24] [26]. Gradient conditions range from 20-90% acetonitrile over 20-80 minutes, depending on the column dimensions and required resolution [24].

The highly cationic nature of Human Histatin 8, with a net charge of +5 at physiological pH, necessitates careful optimization of mobile phase conditions [27]. Trifluoroacetic acid concentrations of 0.2-0.25% prove optimal for peptide separations, providing superior peak shape and resolution compared to lower concentrations [26]. Recovery rates for reversed-phase purification typically range from 85-95% with final purities exceeding 95% [24] [28].

Specialized Purification Approaches

Ion exchange chromatography serves as a complementary purification technique, particularly effective for separating charge variants and removing truncation sequences [28] [26]. Cation exchange chromatography proves especially suitable for histatin peptides due to their positive charge, enabling separation based on subtle differences in charge distribution [28].

Size exclusion chromatography provides an essential tool for removing aggregated forms and higher molecular weight impurities [28] [26]. This technique proves particularly valuable for histatin peptides, which can form aggregates in certain buffer conditions [28]. Recovery rates typically exceed 90% while effectively removing dimeric and higher-order aggregates [28].

A novel approach specific to histatin purification involves zinc precipitation, which takes advantage of the high histidine content and metal-binding properties of these peptides [29] [30]. This method enables rapid initial purification from crude salivary samples or cell culture supernatants, achieving 70-85% recovery in approximately 30 minutes [29] [30].

Flash Purification Technologies

Reversed-Phase Flash Chromatography represents an emerging alternative for rapid peptide purification, offering significant time savings compared to traditional preparative HPLC [13]. This technology achieves approximately one-third the purification time of preparative HPLC while maintaining average final purities of 91% under optimized conditions [13]. The method proves particularly suitable for intermediate-scale purifications and process development applications [13].

Table 4: Purification Methods for Human Histatin 8

TechniquePrimary ApplicationResolutionTypical Recovery (%)Time Required
Reversed-Phase HPLCFinal purification, purity analysisHigh85-952-4 hours
Ion Exchange ChromatographyCharge variant separationMedium-High80-901-3 hours
Size Exclusion ChromatographyAggregate removalMedium90-951-2 hours
Zinc PrecipitationCrude histatin isolationLow70-8530 minutes
Flash Purification (RPFC)Rapid semi-preparative purificationMedium80-9230-60 minutes

Analytical Quality Control Protocols

Mass spectrometry analysis provides definitive molecular weight confirmation and identity verification for Human Histatin 8 [31] [32]. Electrospray ionization mass spectrometry enables accurate mass determination within ±0.5 Da, while matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers rapid confirmation with ±0.01% mass accuracy [31] [32]. These techniques readily detect common impurities including deletion sequences, oxidation products, and incomplete deprotection artifacts [31] [32].

Analytical reversed-phase HPLC serves as the primary purity assessment method, with specifications typically requiring ≥95% main peak purity and <1% for any single impurity [32] [33]. The method employs similar conditions to preparative purification but with smaller columns and lower flow rates optimized for analytical resolution [34] [32]. Analysis times range from 20-45 minutes depending on the gradient conditions and column specifications [34].

Amino acid analysis provides quantitative composition verification and peptide content determination [32] [33]. This technique enables detection of amino acid substitutions, incomplete couplings, and other sequence-related impurities that may not be evident from mass spectrometry or chromatographic analysis alone [32]. The analysis requires 4-6 hours but provides essential compositional data with ±5% accuracy relative to theoretical values [32].

Capillary electrophoresis offers rapid analysis of charge variants and provides an orthogonal purity assessment method [27] [33]. This technique proves particularly valuable for histatin peptides due to their high charge density and the method's sensitivity to subtle charge differences [27]. Analysis times of 15-30 minutes enable high-throughput quality control applications [27].

Table 5: Quality Control Analytical Methods for Human Histatin 8

Analytical MethodParameter MeasuredTypical SpecificationAnalysis Time
ESI-MSMolecular weight, identity±0.5 Da accuracy5-15 minutes
MALDI-TOF MSMolecular weight confirmation±0.01% mass accuracy2-5 minutes
RP-HPLC (Analytical)Purity, related substances≥95% purity, <1% single impurity20-45 minutes
Amino Acid AnalysisComposition, content±5% theoretical composition4-6 hours
Capillary ElectrophoresisCharge variants, purity≥95% main peak15-30 minutes
NMR SpectroscopyStructure, identityConsistent with reference2-4 hours

Process Validation and Consistency Monitoring

Quality control protocols for Human Histatin 8 must address the inherent variability in peptide synthesis and the sequence-specific challenges posed by the high histidine content [31] [33]. Forced degradation studies evaluate peptide stability under various stress conditions including elevated temperature, pH extremes, and oxidative environments [31]. These studies inform storage condition selection and establish appropriate specifications for degradation products [31].

Process analytical technology integration enables real-time monitoring of critical quality attributes during synthesis and purification [35] [33]. In-line analysis techniques, including flow injection mass spectrometry and process HPLC, provide immediate feedback on reaction progress and product quality [35]. This approach facilitates process optimization and ensures consistent product quality across multiple production batches [35] [33].

Sequence

KFHEKHHSHRGY

Dates

Last modified: 07-21-2023

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